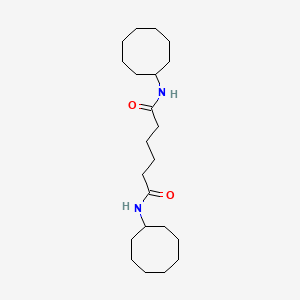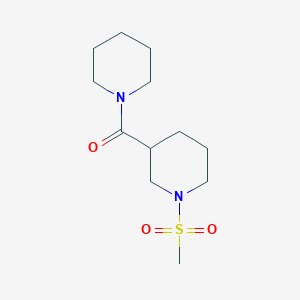![molecular formula C15H18ClN3O2 B4035963 2-(3-chlorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide](/img/structure/B4035963.png)
2-(3-chlorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide
Overview
Description
2-(3-chlorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide is a useful research compound. Its molecular formula is C15H18ClN3O2 and its molecular weight is 307.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.1087545 g/mol and the complexity rating of the compound is 330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Herbicidal Activity
The crystal structure and herbicidal activity of related compounds have been a subject of study, highlighting the effectiveness of certain compounds in controlling undesired vegetation. For example, a study on the crystal structure and herbicidal activity of a similar compound demonstrated significant effectiveness against certain plant species, suggesting potential applications in agriculture for weed management (Liu et al., 2008).
Antifungal Properties
Compounds with an imidazole ring have shown promising antifungal properties. Research on imidazole analogues of fluoxetine revealed potent anti-Candida activity, outperforming standard antifungal agents like miconazole. This suggests the potential of these compounds in developing new antifungal therapies (R. Silvestri et al., 2004).
Synthesis Methods
Advances in synthesis methods for related compounds have been explored, with studies focusing on the development of novel chemical reactions. For instance, the first Ru-catalyzed redox-neutral C-H activation reaction via N-N bond cleavage was reported, enabling the synthesis of pharmacologically relevant compounds with high yields. This opens up new pathways for the efficient synthesis of complex organic compounds (Zhenxing Zhang et al., 2014).
Molecular Docking Studies
Molecular docking studies have been utilized to predict the binding affinities and modes of action of such compounds against biological targets. This computational approach aids in understanding the potential therapeutic applications and optimizing compounds for increased efficacy (Kanubhai D. Katariya et al., 2021).
Properties
IUPAC Name |
2-(3-chlorophenoxy)-N-(3-imidazol-1-ylpropyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-12(21-14-5-2-4-13(16)10-14)15(20)18-6-3-8-19-9-7-17-11-19/h2,4-5,7,9-12H,3,6,8H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQRYGYKYCPCDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCN1C=CN=C1)OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4035889.png)
![methyl 2-[(3-cyclopentylpropanoyl)amino]-4-(2-furyl)-3-thiophenecarboxylate](/img/structure/B4035897.png)


![1-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B4035910.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl(2,3,4-trimethoxybenzyl)amine](/img/structure/B4035911.png)


![N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]pyridine-3-carboxamide](/img/structure/B4035928.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}amine](/img/structure/B4035934.png)



![6-[(4-Methylpyridin-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B4035968.png)
